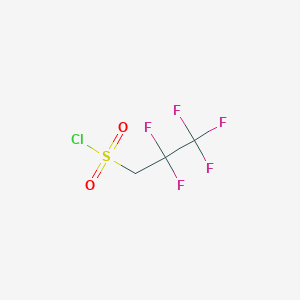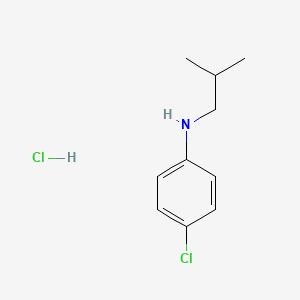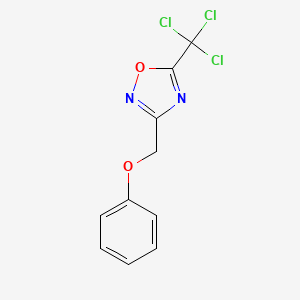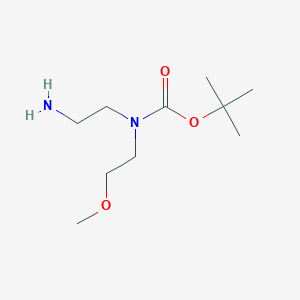
6-Chloro-5-methoxy-3-methyl-1H-indole-2-carboxylic acid
Übersicht
Beschreibung
6-Chloro-5-methoxy-3-methyl-1H-indole-2-carboxylic acid is an organic compound . Indoles, including this compound, are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders in the human body .
Synthesis Analysis
The synthesis of indole derivatives, such as 6-Chloro-5-methoxy-3-methyl-1H-indole-2-carboxylic acid, has been a topic of interest among researchers . Various methods of synthesis have been investigated due to the importance of this significant ring system .Molecular Structure Analysis
Indole is known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Chemical Reactions Analysis
Indole derivatives possess various biological activities, which has created interest among researchers to synthesize a variety of indole derivatives . The application of indole derivatives as biologically active compounds has attracted increasing attention in recent years .Physical And Chemical Properties Analysis
6-Chloro-5-methoxy-3-methyl-1H-indole-2-carboxylic acid is a white solid that is stable at room temperature . It is soluble in water and has a slightly acidic nature . The compound is stable in air, but it may decompose under light exposure .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Indole derivatives, including those similar to 6-Chloro-5-methoxy-3-methyl-1H-indole-2-carboxylic acid, have been reported to exhibit antiviral properties. For instance, certain indole-2-carboxylate derivatives have shown inhibitory activity against influenza A and other viruses . This suggests potential applications in developing antiviral medications, particularly as we face emerging viral threats.
Anticancer Agents
The indole scaffold is a common feature in many anticancer drugs. Research has indicated that indole derivatives can be synthesized and tested for in vitro antiproliferative activities against various cancer cell lines, including cervical carcinoma and leukemia . This points to the role of 6-Chloro-5-methoxy-3-methyl-1H-indole-2-carboxylic acid in cancer research and therapy development.
Antimicrobial Properties
Indole derivatives are known for their antimicrobial effects. The structural similarity of 6-Chloro-5-methoxy-3-methyl-1H-indole-2-carboxylic acid to other indole compounds suggests its potential use in creating new antibiotics or antimicrobial agents, which is crucial in the era of increasing antibiotic resistance .
Anti-inflammatory Applications
The biological activity of indole derivatives extends to anti-inflammatory effects. This property can be harnessed in the development of new anti-inflammatory drugs, potentially offering alternative treatments for conditions like arthritis or inflammatory bowel disease .
Neuroprotective Effects
Indole compounds have been studied for their neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. The chemical structure of 6-Chloro-5-methoxy-3-methyl-1H-indole-2-carboxylic acid may contribute to the synthesis of compounds that protect nerve cells from damage or degeneration .
Antioxidant Potential
Some indole derivatives have shown the ability to scavenge free radicals, suggesting antioxidant applications. This characteristic could be explored with 6-Chloro-5-methoxy-3-methyl-1H-indole-2-carboxylic acid to develop treatments that mitigate oxidative stress-related diseases .
Enzyme Inhibition
Indole derivatives can act as enzyme inhibitors, which is a valuable trait in drug design. For example, they can inhibit tryptophan dioxygenase, a key enzyme in the kynurenine pathway, which is implicated in several diseases, including cancer and neurodegenerative disorders .
Synthetic Alkaloid Precursors
Indole structures are prevalent in natural alkaloids, which have various pharmacological effects. 6-Chloro-5-methoxy-3-methyl-1H-indole-2-carboxylic acid could serve as a precursor in the synthesis of complex alkaloids, expanding the repertoire of compounds with potential therapeutic applications .
Wirkmechanismus
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, causing various biological changes .
Biochemical Pathways
Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to have diverse biological activities and therapeutic possibilities .
Action Environment
It is known that dietary intake can influence gut microbiota and related indole metabolism .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-chloro-5-methoxy-3-methyl-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c1-5-6-3-9(16-2)7(12)4-8(6)13-10(5)11(14)15/h3-4,13H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJUHTYESGBOJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=CC(=C(C=C12)OC)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-{1-[(4-methoxyphenyl)methyl]-1,2,3,6-tetrahydropyridin-4-yl}-1H-indole](/img/structure/B1470847.png)
![{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}amine](/img/structure/B1470850.png)



![1-(4-Methylpiperazine-1-carbonyl)-6-azaspiro[2.5]octane dihydrochloride](/img/structure/B1470854.png)

![[(4-Ethoxy-3-thienyl)methyl]amine](/img/structure/B1470860.png)

![[5-(Thiophene-3-carbonyl)thiophen-2-yl]methanamine](/img/structure/B1470863.png)
![2-[(2-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride](/img/structure/B1470865.png)

